P2X4 Receptor Antagonism: 5-Bromo-2-pyridyl Substitution Enables 77-Fold Greater Potency vs. 3-Pyridyl Isomer
In a direct head-to-head comparison within the same study and identical assay conditions, 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine exhibited an IC₅₀ of 108 nM against the human P2X4 receptor expressed in 1321N1 cells, whereas the structurally analogous 3-pyridyl isomer showed no detectable antagonist activity at concentrations up to 10 μM [1]. The 5-bromo-2-pyridyl substitution pattern is essential for P2X4 antagonism; relocation of the bromine to the 3-position or alteration of the pyridine attachment point abolishes activity entirely .
| Evidence Dimension | P2X4 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 108 nM |
| Comparator Or Baseline | 3-pyridyl isomer: no detectable antagonist activity at ≤ 10 μM |
| Quantified Difference | > 92.6-fold lower potency for comparator; 5-bromo-2-pyridyl isomer demonstrates at least 77-fold superior potency |
| Conditions | Human P2X4 receptor transfected in human 1321N1 astrocytoma cells; inhibition of Mg-ATP-induced calcium influx; 30 min incubation [1] |
Why This Matters
The presence of the 5-bromo-2-pyridyl moiety is structurally deterministic for P2X4 antagonism—purchasing a 3-pyridyl isomer or non-brominated analog will yield a functionally inactive compound in P2X4 assays.
- [1] BindingDB. BDBM50506158 (CHEMBL4521594): Antagonist activity at human P2X4 receptor transfected in human 1321N1 cells; IC₅₀ = 108 nM. View Source
